

Dehydro Felodipine-d3: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Dehydro Felodipine-d3

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This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of Felodipine and its metabolites. It provides a detailed understanding of **Dehydro Felodipine-d3**, the primary metabolite of the widely prescribed antihypertensive agent, Felodipine. This document outlines its formation, pharmacokinetic profile, and the analytical methodologies used for its quantification, with a special emphasis on the role of its deuterated form, **Dehydro Felodipine-d3**, in modern drug metabolism studies.

Introduction to Felodipine and its Primary Metabolite

Felodipine is a dihydropyridine calcium channel blocker used for the management of hypertension.[1][2] It exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. [2] Felodipine is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, which is present in high concentrations in both the liver and the intestinal wall.[1][3][4] This extensive first-pass metabolism results in a low systemic bioavailability of approximately 15%.[1][4][5]

The principal and pharmacologically inactive metabolite of Felodipine is Dehydrofelodipine.[1][6] The formation of Dehydrofelodipine is a critical step in the clearance of Felodipine from the

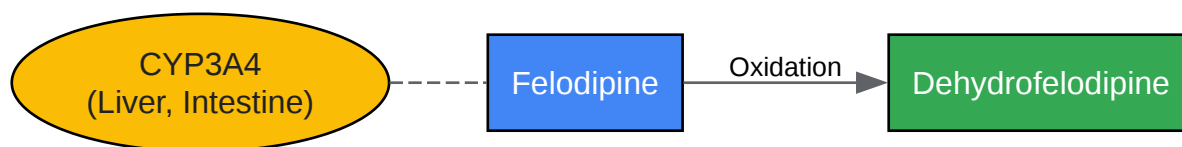
body.[5] Understanding the pharmacokinetics of this metabolite is essential for a complete characterization of Felodipine's disposition in vivo.

The Role of Dehydro Felodipine-d3 in Research

Dehydro Felodipine-d3 is a deuterium-labeled isotopologue of Dehydrofelodipine. Stable isotope-labeled compounds like **Dehydro Felodipine-d3** are invaluable tools in pharmacokinetic and metabolic studies. They are chemically identical to their unlabeled counterparts but have a higher mass due to the presence of deuterium atoms. This mass difference allows them to be used as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements of the analyte of interest.

Metabolic Pathway of Felodipine to Dehydrofelodipine

The metabolic conversion of Felodipine to Dehydrofelodipine is a one-step oxidation reaction catalyzed by CYP3A4.[1][6] This process involves the dehydrogenation of the dihydropyridine ring of Felodipine to form the corresponding pyridine derivative, Dehydrofelodipine.[5]



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Figure 1: Metabolic conversion of Felodipine.

Pharmacokinetic Data

A comprehensive physiologically based pharmacokinetic (PBPK) model for Felodipine and Dehydrofelodipine has been developed using data from 49 clinical studies, encompassing 94 plasma concentration-time profiles.[1] This model accurately describes the metabolism of Felodipine to Dehydrofelodipine by CYP3A4, including the significant first-pass metabolism.[1]

The following tables summarize key pharmacokinetic parameters for Felodipine and Dehydrofelodipine.

Table 1: Pharmacokinetic Parameters of Felodipine

Parameter	Value	Reference
Bioavailability	~15%	[1][4][5]
Volume of Distribution	~10 L/kg	[5]
Plasma Protein Binding	>99%	[5]
Elimination Half-life	~25 hours	[5]
Clearance	1-1.5 L/min	[5]

Table 2: Pharmacokinetic Parameters of Dehydrofelodipine

Parameter	Information	Reference
Formation	Primary metabolite of Felodipine via CYP3A4	[1][6]
Pharmacological Activity	Inactive	[1]
Further Metabolism	Undergoes further metabolism, also potentially involving CYP3A4	[1]

Experimental Protocols

The quantification of Felodipine and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The most common and robust analytical technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting Felodipine and Dehydrofelodipine from plasma is liquid-liquid extraction.

- To 0.5 mL of human plasma, add an internal standard solution (e.g., **Dehydro Felodipine-d3**).
- Add a suitable organic solvent, such as a mixture of diethyl ether and hexane (e.g., 80:20, v/v).^[7]
- Vortex the mixture to ensure thorough mixing and extraction of the analytes into the organic phase.
- Centrifuge the sample to separate the organic and aqueous layers.
- Carefully transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

- Column: A C18 reversed-phase column is typically used for the separation (e.g., 100 mm x 4.6 mm i.d.).^[7]
- Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.02% ammonia water) is commonly employed.^[7]
- Flow Rate: A typical flow rate is around 0.3 mL/min.^[7]

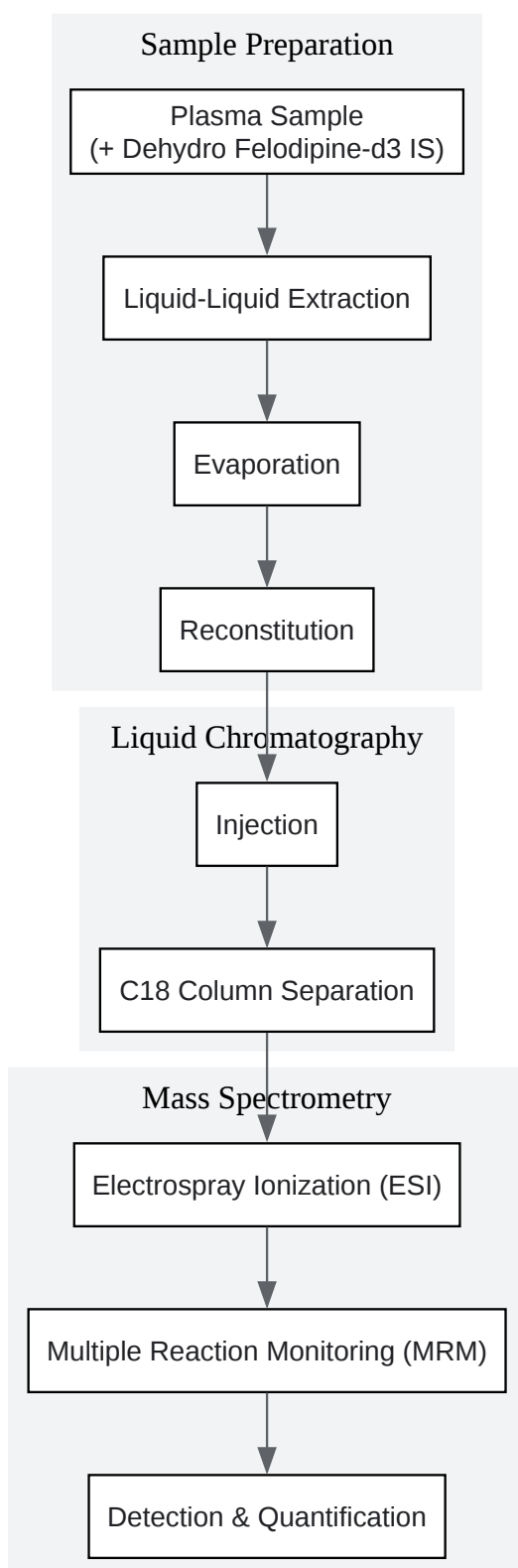
Mass Spectrometry (MS/MS) Conditions:

- Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Felodipine and its metabolites.

- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

MRM Transitions (Example):

- Felodipine: m/z 382.1 \rightarrow 145[7]
- Dehydrofelodipine: The specific transition would be determined during method development.
- **Dehydro Felodipine-d3** (Internal Standard): The precursor ion will be shifted by +3 Da compared to Dehydrofelodipine, and a corresponding product ion would be monitored.



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Figure 2: LC-MS/MS experimental workflow.

Conclusion

Dehydro Felodipine-d3 is an essential tool for the accurate and precise quantification of Dehydrofelodipine, the primary metabolite of Felodipine. A thorough understanding of the metabolic pathway of Felodipine and the application of robust bioanalytical methods are critical for researchers in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology. This guide provides a foundational understanding of these core concepts and methodologies to aid in the design and execution of future research endeavors.

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